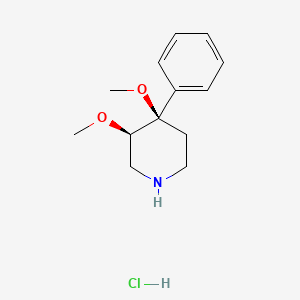

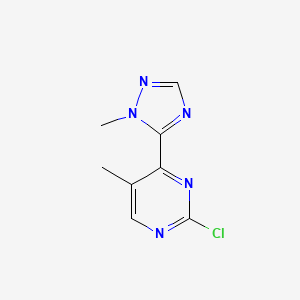

![molecular formula C18H21FN2O B2514109 N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide CAS No. 363604-80-2](/img/structure/B2514109.png)

N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide is a compound that belongs to the class of adamantane derivatives, which are known for their unique cage-like structure and potential pharmacological properties. The compound features a fluorophenyl group linked to an adamantane core through a methylene bridge, with a carbohydrazide moiety attached to the adamantane. This structure is similar to other adamantane derivatives that have been synthesized and studied for their potential as antibacterial agents and for their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of adamantane derivatives typically involves the condensation of adamantane-1-carbohydrazide with various aldehydes. In the case of N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide, although not directly described in the provided papers, it can be inferred that a similar synthetic route could be employed, involving the condensation of 2-fluorobenzaldehyde with adamantane-1-carbohydrazide. This method has been successfully used to synthesize related compounds, such as E-N'-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide and E-N'-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide, which were characterized by various spectroscopic techniques and single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts rigidity and a three-dimensional aspect to the molecule. The presence of a fluorophenyl group would likely influence the electronic distribution within the molecule, as seen in similar compounds where electron density is accumulated around nitrogen and oxygen atoms, leaving a positive charge around the N-H and C-H bonds in the hydrazine group . The molecular geometry can be further elucidated using spectroscopic methods and quantum chemical modeling, as demonstrated for N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, where vibrational spectroscopy and quantum chemical calculations provided insights into the molecule's structure in both the solitary and dimeric forms .

Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions, primarily due to the reactivity of the carbohydrazide moiety. The fluorophenyl group may also engage in reactions typical of aromatic compounds, such as electrophilic substitution. The Schiff base formation, as seen in the synthesis of related compounds, is a key reaction that allows for the introduction of different substituents at the adamantane core, thereby modifying the compound's chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide can be inferred from related adamantane derivatives. These compounds typically exhibit solid-state properties influenced by intermolecular interactions such as hydrogen bonding and π-stacking. For instance, the crystal packing of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide is stabilized by hydrogen bonds and weak interactions, which are crucial for the molecular arrangement in the crystal lattice . The adamantane derivatives also show strong UV-Vis light absorption due to π → π* electronic transitions, which are significant for their potential applications in materials science and as antibacterial agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

Adamantane derivatives, including N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide, have been synthesized and structurally characterized to understand their chemical properties and potential applications. Studies have focused on the synthesis of novel adamantane derivatives through various chemical reactions, offering insights into their broad-spectrum antibacterial properties and structural characteristics. For instance, the synthesis and structure of two novel broad-spectrum antibacterial candidates based on (E)-N′-[(heteroaryl)methylene]adamantane-1-carbohydrazides were explored, highlighting their potent antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL and moderate antifungal activity against Candida albicans (L. H. Al-Wahaibi et al., 2020).

Antimicrobial Activities

Adamantane derivatives have shown significant potential in antimicrobial applications. Various studies have demonstrated their potent broad-spectrum antibacterial and antifungal activities. For example, adamantane-isothiourea hybrid derivatives were prepared and exhibited potent broad-spectrum antibacterial activity, while others displayed marked antifungal activity against Candida albicans (L. H. Al-Wahaibi et al., 2017). Another study on the synthesis and bioactivity of hydrazide-hydrazones with the 1-adamantane carbonyl moiety revealed potential antibacterial activity against Gram-positive bacteria and C. albicans (V. H. Pham et al., 2019).

Material Science Applications

Adamantane derivatives are also significant in materials science, particularly in the development of functional materials with high thermal stability and optical properties. For instance, colorless polyimides derived from adamantane-containing diamines showcased high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them promising candidates for optical and optoelectronic applications (Jie Miao et al., 2020).

Eigenschaften

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c19-16-4-2-1-3-15(16)11-20-21-17(22)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHJFNXYEWZSSB-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

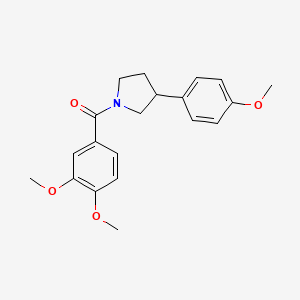

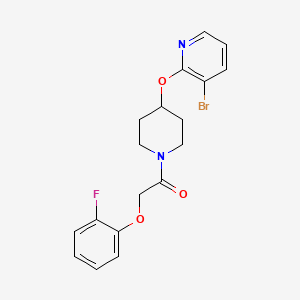

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

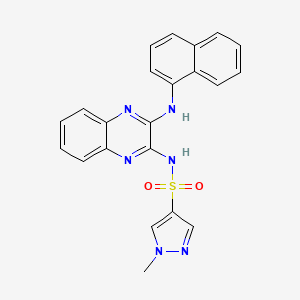

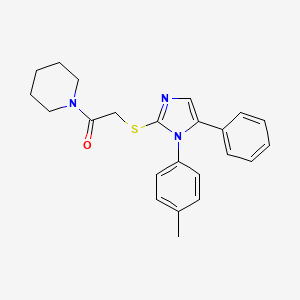

![N-cyclopentyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2514029.png)

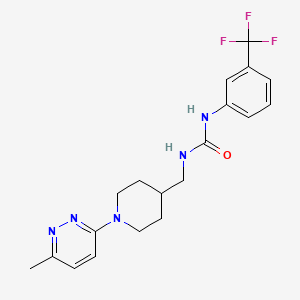

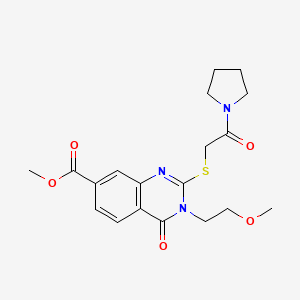

![Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate](/img/structure/B2514032.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)

![(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2514038.png)

![2-bromo-4-nitro-6-((E)-(((1R,3r,8S)-tricyclo[4.3.1.1(3,8)]undecan-3-ylmethyl)imino)methyl)phenol](/img/structure/B2514042.png)